(5-Phenyl-1,3-oxazol-2-yl)methanamine
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Overview
Description
(5-Phenyl-1,3-oxazol-2-yl)methanamine is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid with urea in the presence of a dehydrating agent to form the oxazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, and other nitrogen-containing heterocycles. These products are often explored for their potential biological activities and material properties .
Scientific Research Applications
Chemistry
In chemistry, (5-Phenyl-1,3-oxazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the oxazole ring is known to enhance the biological activity of these compounds .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials. Its derivatives are used in the manufacture of polymers, coatings, and other materials with specialized properties .
Mechanism of Action
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methanamine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Phenyl-1,3-oxazol-5-yl)methanamine: Similar structure but with different substitution patterns on the oxazole ring.
(5-Methyl-1,3-oxazol-2-yl)methanamine: Contains a methyl group instead of a phenyl group.
(5-Phenyl-1,3-thiazol-2-yl)methanamine: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness
(5-Phenyl-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWUPQZCCORVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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